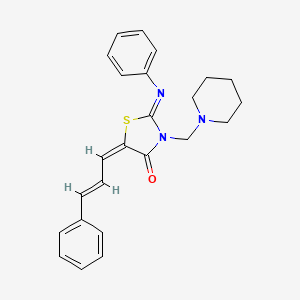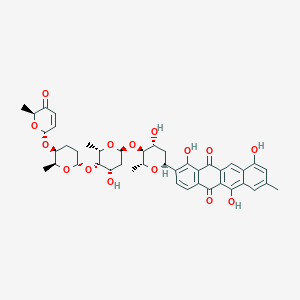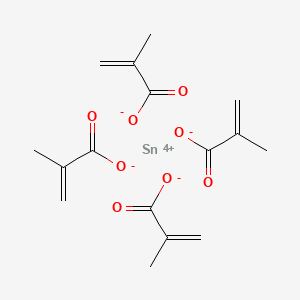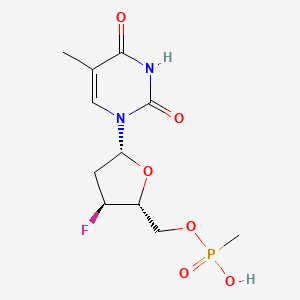
Thymidine, 3'-deoxy-3'-fluoro-, 5'-(hydrogen methylphosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with specific modifications: a fluorine atom replaces the hydroxyl group at the 3’ position, and a hydrogen methylphosphonate group is attached at the 5’ position. These modifications can significantly alter the compound’s chemical properties and biological activity, making it useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) typically involves multiple steps. One common method starts with thymidine as the base molecule. The hydroxyl group at the 3’ position is replaced with a fluorine atom through a nucleophilic substitution reaction. This step often uses reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .
The introduction of the hydrogen methylphosphonate group at the 5’ position can be achieved through a phosphonylation reaction. This involves reacting the 5’-hydroxyl group of the fluorinated thymidine with a methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis modules. These modules can precisely control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the fluorine and methylphosphonate groups provide some resistance to oxidation.
Reduction: Reduction reactions are less common due to the stability of the fluorine and phosphonate groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3’ position where the fluorine atom can be replaced under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as thiols or amines can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily by incorporating into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA strand, effectively halting DNA synthesis. This mechanism is particularly useful in targeting rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): Similar in structure but lacks the hydrogen methylphosphonate group.
Azidothymidine (AZT): Another thymidine analog used as an antiretroviral drug.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-, 5’-(hydrogen methylphosphonate) is unique due to its dual modifications. The fluorine atom enhances its stability and resistance to enzymatic degradation, while the hydrogen methylphosphonate group provides additional chemical versatility. These features make it a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
139459-43-1 |
|---|---|
Fórmula molecular |
C11H16FN2O6P |
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H16FN2O6P/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,17,18)(H,13,15,16)/t7-,8+,9+/m0/s1 |
Clave InChI |
ZDXSFTCMMYNLEF-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)O)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



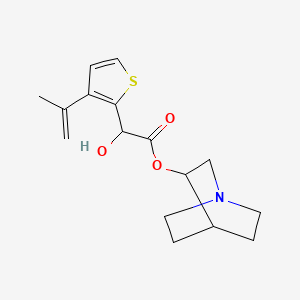

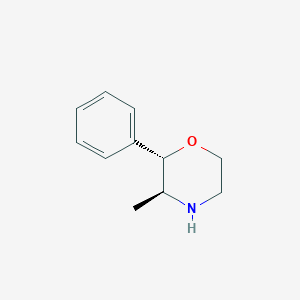
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
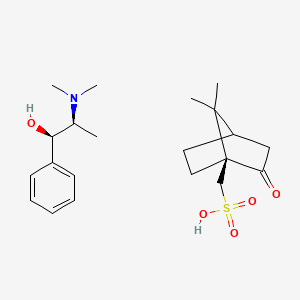
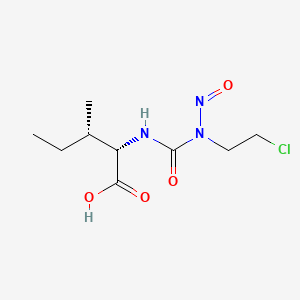
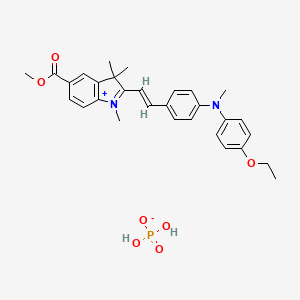
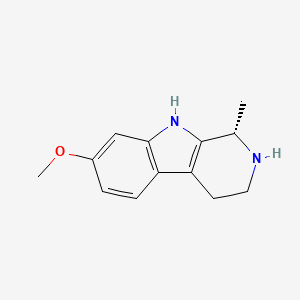
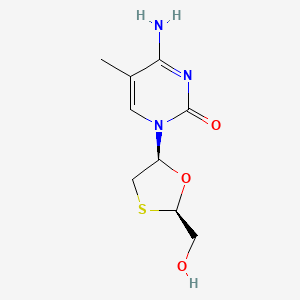
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
